9-Ethyl-3,6-diiodocarbazole
Overview
Description
9-Ethyl-3,6-diiodocarbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their interesting photophysical and electrochemical properties, making them valuable in various scientific and industrial applications
Mechanism of Action
Target of Action
9-Ethyl-3,6-diiodocarbazole is a derivative of carbazole, a heterocyclic compound . Carbazole derivatives have been found to possess a diverse range of biological activities . The primary targets of this compound are likely to be similar to those of other carbazole derivatives, which include antiproliferative , antitumor , antibacterial , anti-inflammatory , and antioxidant activities .
Mode of Action
For instance, some carbazole derivatives have been found to exhibit antioxidant properties by scavenging free radicals . Others have shown anticholinesterase activity , which could be relevant in the treatment of neurodegenerative diseases .
Biochemical Pathways
This compound may affect several biochemical pathways due to its diverse biological activities. For instance, it may influence the oxidative stress pathway due to its potential antioxidant properties . Additionally, it may affect the cholinergic pathway if it indeed possesses anticholinesterase activity .
Pharmacokinetics
Its solubility in tetrahydrofuran suggests that it may be well-absorbed in the body
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. For example, if it acts as an antioxidant, it could help to reduce oxidative stress in cells . If it exhibits anticholinesterase activity, it could increase the levels of acetylcholine in the brain, which could be beneficial in conditions like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
9-Ethyl-3,6-diiodocarbazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound’s iodine atoms contribute to its reactivity, enabling it to participate in halogen bonding and other interactions. Studies have shown that this compound can interact with enzymes involved in oxidative stress responses, potentially modulating their activity through halogen bonding and steric effects . Additionally, its interactions with proteins may influence protein folding and stability, further impacting cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For instance, it may upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage . Furthermore, its impact on cellular metabolism includes alterations in energy production pathways, potentially affecting overall cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and proteins . The iodine atoms in the compound facilitate halogen bonding, which can influence the binding affinity and activity of target enzymes. Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and context . Changes in gene expression induced by this compound are often mediated through its effects on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways . These temporal effects highlight the compound’s potential for long-term applications in biochemical research and therapeutic development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and oxidative stress responses . For example, it may enhance the activity of enzymes in the glycolytic pathway, leading to increased ATP production . Additionally, this compound can affect metabolite levels, potentially altering the balance of key cellular metabolites and impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by its chemical properties, including its hydrophobicity and ability to form halogen bonds . These factors contribute to its accumulation in certain tissues and cellular regions, impacting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can interact with key biomolecules and influence cellular processes . The localization of this compound within these compartments is essential for its role in modulating cellular metabolism and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-3,6-diiodocarbazole typically involves the iodination of 9-ethylcarbazole at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium . The reaction conditions often include refluxing the mixture to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-3,6-diiodocarbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms at positions 3 and 6 can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents or organolithium compounds are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 3,6-disubstituted carbazole derivatives, while oxidation and reduction can lead to different oxidation states of the carbazole core .
Scientific Research Applications
9-Ethyl-3,6-diiodocarbazole has several scientific research applications:
Organic Electronics: Used as a precursor for materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photoconductors: Its photophysical properties make it suitable for use in photoconductive materials.
Sensors: Employed in the development of chemical sensors due to its ability to interact with various analytes.
Medicinal Chemistry:
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dibromo-9-ethylcarbazole
- 3,6-Dichloro-9-ethylcarbazole
- 3,6-Diiodo-9-methylcarbazole
- 9-Ethylcarbazole
Uniqueness
9-Ethyl-3,6-diiodocarbazole is unique due to the presence of iodine atoms, which significantly influence its reactivity and electronic properties.
Properties
IUPAC Name |
9-ethyl-3,6-diiodocarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11I2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCBWMCQDXPDMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400178 | |
Record name | 9-ethyl-3,6-diiodocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57103-07-8 | |
Record name | 9-ethyl-3,6-diiodocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-DIIODO-9-ETHYLCARBAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.